molecular formula C₂₅H₂₉N₃O₅ B1156772 N-(2-Methoxyethyl) Erlotinib

N-(2-Methoxyethyl) Erlotinib

Cat. No.: B1156772
M. Wt: 451.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Methoxyethyl) Erlotinib (CAS 2410548-58-0) is a identified impurity of the active pharmaceutical ingredient Erlotinib . Erlotinib is a potent and selective first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used as an antineoplastic agent . It functions by inhibiting the phosphorylation of its substrates within the cellular signaling pathway, thereby affecting key processes in carcinogenesis such as cellular differentiation, proliferation, and angiogenesis . As a pharmaceutical impurity, this compound is a critical compound for research and development purposes, particularly in the areas of analytical method development, quality control, and stability testing of Erlotinib drug substances and products . Studying such impurities is essential for understanding the stability profile of pharmaceuticals and ensuring product safety. Researchers utilize this compound as a standard to identify and quantify the presence of this specific impurity during the manufacturing process and in final drug formulations. This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₂₅H₂₉N₃O₅

Molecular Weight

451.51

Synonyms

N-(3-Ethynylphenyl)-6,7-bis(2-methoxyethoxy)-N-(2-methoxyethyl)quinazolin-4-amine

Origin of Product

United States

Contextualization of Epidermal Growth Factor Receptor Egfr Kinase Inhibition in Research

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival. frontiersin.org In many types of cancer, this receptor is overexpressed or harbors activating mutations, leading to uncontrolled cell division and tumor growth. delveinsight.com This has established EGFR's kinase activity as a prime target for therapeutic intervention. frontiersin.org The development of small-molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the EGFR has marked a significant advancement in oncology. frontiersin.orgnih.gov

First-generation EGFR inhibitors, such as Erlotinib and Gefitinib, are reversible binders and have shown considerable efficacy, particularly in non-small cell lung cancer (NSCLC) patients with specific EGFR mutations. mdpi.comwikipedia.org However, the emergence of acquired resistance, most commonly through the "gatekeeper" T790M mutation, has limited their long-term effectiveness. acs.orgnih.gov This has spurred the development of subsequent generations of EGFR inhibitors. Second-generation inhibitors, like Afatinib, bind irreversibly and have a broader range of targets, while third-generation inhibitors, such as Osimertinib, are designed to be selective for both the sensitizing mutations and the T790M resistance mutation while sparing wild-type EGFR. acs.orgnih.govmdpi.com More recently, research has focused on fourth-generation inhibitors to combat resistance mechanisms like the C797S mutation that can render third-generation TKIs ineffective. mdpi.comnih.govnih.gov

Rationale for the Development of N 2 Methoxyethyl Erlotinib Derivatives in Preclinical Research

The development of derivatives of existing drugs like Erlotinib is a common strategy in medicinal chemistry to enhance therapeutic properties. The primary goals of creating such derivatives often include improving potency, selectivity, and pharmacokinetic profiles, as well as overcoming mechanisms of drug resistance. nih.gov In the case of Erlotinib, a key focus has been to address its limitations, particularly the development of resistance. nih.gov

The synthesis of N-(2-Methoxyethyl) Erlotinib and other derivatives is driven by the hypothesis that modifications to the parent molecule can lead to improved interactions with the target protein or alter the compound's physicochemical properties. For instance, the introduction of different functional groups can impact the molecule's binding affinity to the EGFR kinase domain, including mutant forms. Some research has focused on creating hybrid molecules, such as linking Erlotinib with a 1,2,3-triazole moiety, to explore new binding interactions and potentially enhance antitumor activity. nih.govfrontiersin.org While specific preclinical data on this compound is not extensively detailed in publicly available research, the rationale for its development falls within this broader strategy of molecular modification to optimize therapeutic efficacy.

Overview of Key Research Directions and Challenges for Novel Kinase Inhibitors

Strategic Approaches to this compound Synthesis

The synthesis of this compound and its analogues involves multi-step processes that have been the subject of considerable research to improve efficiency, yield, and purity. These strategies often build upon the established synthetic routes for Erlotinib itself.

Novel Synthetic Routes and Reaction Pathways

Traditional synthesis of the core quinazoline (B50416) structure of Erlotinib often starts from 3,4-dihydroxy benzoic acid or its derivatives. orientjchem.org One common pathway involves the O-alkylation of 3,4-dihydroxy benzoic acid with 1-chloro-2-methoxyethane to yield 3,4-bis(2-methoxyethoxy)-benzoic acid. nih.gov This is followed by a series of reactions including nitration, reduction, and cyclization to form the quinazoline ring system. nih.govgoogle.com The final key step is typically the coupling of the 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline intermediate with 3-ethynylaniline (B136080). google.comscielo.org.mx

More recent innovations have focused on streamlining this process. For instance, a "one-pot" synthesis has been developed that avoids the isolation of the 4-chloroquinazoline (B184009) intermediate, thereby reducing the number of synthetic steps. google.com Another approach involves a quinazoline-thione route, which starts from 6,7-bis-(2-methoxyethoxy) quinazolin-4-(3H)-one. researchgate.net This intermediate is converted to a 4-(methylthio)quinazoline (B15071270) derivative, which is then reacted with 3-ethynylaniline hydrochloride to produce Erlotinib. researchgate.net

Computational chemistry has also been employed to propose novel synthetic routes. One such study elucidated a potential pathway starting from methyl 4,5-dihydroxy-2-isocyanobenzoate, involving oxidative coupling, nucleophilic addition, cyclization, and Williamson's ether synthesis. orientjchem.org This computationally designed route suggests a more efficient synthesis with fewer transition states compared to established methods. orientjchem.org

Optimization of Reaction Conditions and Yields

Significant efforts have been directed towards optimizing reaction conditions to maximize yields and minimize impurities. The final coupling reaction between 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline and 3-ethynylaniline is a critical step where optimization is crucial. google.com Solvents such as isopropanol, dimethylformamide, and acetonitrile (B52724) have been utilized, often in the presence of a base. google.com The reaction temperature is also a key parameter, typically ranging from ambient to the reflux temperature of the chosen solvent. google.com

StepReagents and ConditionsYield
O-alkylation1-chloro-2-methoxyethane, K2CO3, TBAI, DMF, 85°C, 20h99.27% (overall for two steps)
Nitration45% HNO3, 70% H2SO4, <5°C89%
ReductionPd/C, Ammonium (B1175870) formate (B1220265), 2-Propanol/Water, RT, 20 min92.33%
CyclizationFormamide (B127407), Ammonium formate, 160-165°C, 2h-
ChlorinationOxalyl chloride, Reflux, 1.5h-
Coupling3-ethynylaniline, Aqueous medium, 40°C, 1.5h83%

Precursor Compound Chemistry and Intermediate Transformations

The synthesis of this compound relies on the careful preparation of key precursor compounds and the efficient execution of intermediate transformations. A common starting material is 3,4-dihydroxy benzoic acid. nih.gov

The synthesis of the crucial intermediate, 6,7-bis(2-methoxyethoxy)quinazolinone, begins with the etherification of 3,4-dihydroxy benzoic acid. smolecule.com This is typically achieved by reacting it with 1-chloro-2-methoxyethane in the presence of a base like potassium carbonate and a phase transfer catalyst such as tetrabutyl ammonium iodide in a solvent like dimethylformamide (DMF). nih.gov The resulting 3,4-bis(2-methoxyethoxy)-benzoic acid is then subjected to nitration, followed by reduction of the nitro group to an amine. nih.gov

The formation of the quinazoline ring is a pivotal step. One method involves the cyclization of the aminobenzoic acid derivative with formamide and ammonium formate at high temperatures. nih.gov An alternative route involves the reaction of 2-amino-4,5-bis(2-methoxyethoxy)-benzonitrile with formamidine (B1211174) acetate (B1210297) and trifluoroacetic acid in a polar aprotic solvent like acetonitrile. google.comepo.org

The resulting 6,7-bis(2-methoxyethoxy)quinazolinone is then typically chlorinated to form 4-chloro-6,7-bis-(2-methoxyethoxy)-quinazoline. nih.govscielo.org.mx This highly reactive intermediate is then coupled with 3-ethynylaniline to yield the final product. google.comscielo.org.mx The purity of these intermediates is paramount to the quality of the final this compound. researchgate.net

Chemical Modification Strategies for this compound Analogues

To explore new therapeutic possibilities and improve upon the existing pharmacological profile of Erlotinib, various chemical modification strategies are employed. These include deuteration and derivatization of functional groups.

Deuteration Strategies and Their Research Implications

Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy used to alter the metabolic profile of a drug. In the context of this compound, deuteration of the methoxyethyl group can lead to a deuterated derivative, this compound-d3. smolecule.com This modification can enhance the drug's metabolic stability by slowing down the rate of metabolic degradation. smolecule.com

The synthesis of deuterated analogues typically involves incorporating deuterated reagents or solvents at specific steps in the synthetic pathway. smolecule.com For example, using deuterated starting materials or solvents during the synthesis can introduce deuterium atoms into the final molecule. smolecule.com The resulting deuterated compound retains the biological activity of the parent molecule but may exhibit improved pharmacokinetic properties. smolecule.com This can be advantageous for research purposes, allowing for more advanced studies in pharmacokinetics and metabolism. smolecule.com

Functional Group Derivatization and Scaffold Exploration

Modification of the Erlotinib scaffold by introducing different functional groups is another key strategy to develop novel analogues with potentially enhanced activity or different target specificities. The ethynyl (B1212043) group of Erlotinib has been a particular focus for derivatization.

One approach involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to link 1,2,3-triazole moieties to the Erlotinib structure. nih.gov This reaction is efficient and allows for the synthesis of a diverse library of derivatives by reacting Erlotinib with various azido (B1232118) compounds. nih.gov Several of these triazole-linked Erlotinib derivatives have shown notable inhibitory activity against human cervical cancer HeLa cells in vitro. nih.gov

Target Engagement and Kinase Inhibition Profiles

Specificity and Selectivity for EGFR Tyrosine Kinase

This compound is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. apexbt.combiocrick.com It demonstrates comparable potency to its parent compound, Erlotinib, in preclinical in vitro assays and in vivo tumor models. fda.gov.pheuropa.eu The inhibitory activity of this compound is specific to the EGFR, a member of the ErbB family of receptor tyrosine kinases. probechem.com

Research indicates that this compound, along with another metabolite OSI-413, exhibits significant inhibitory activity against EGFR tyrosine kinase. europa.eu In vitro studies have quantified this inhibitory potential. europa.eu

CompoundInhibition of EGFR Tyrosine Kinase Activity (IC50)Inhibition of Cellular EGFR Tyrosine Kinase Activity (IC50)
This compound (OSI-420) 2.5 nM14 nM
OSI-4131.4 nM8 nM

Data sourced from European Medicines Agency documents. europa.eu

This high degree of specificity for EGFR is crucial for its mechanism of action, as EGFR is a key driver of cell proliferation and survival in many cancers. fda.gov.ph

ATP-Binding Site Interactions and Reversibility Characteristics

This compound functions as a competitive inhibitor at the ATP-binding site within the intracellular domain of the EGFR. pharmgkb.orgapexbt.com By occupying this site, it prevents the binding of adenosine (B11128) triphosphate (ATP), a necessary step for the autophosphorylation of the receptor. pharmgkb.orgapexbt.com This inhibition of phosphorylation effectively blocks the activation of the EGFR and its downstream signaling cascades. fda.gov.ph

The interaction of this compound with the ATP-binding site is reversible. pharmgkb.orgdrugbank.com This characteristic distinguishes it from irreversible inhibitors, which form covalent bonds with the receptor. The reversible nature of its binding allows for a dynamic equilibrium between the inhibitor and ATP.

Binding Kinetics and Molecular Dynamics Simulations

While specific binding kinetics and molecular dynamics simulation data for this compound are not extensively detailed in the provided search results, the information available for its parent compound, Erlotinib, offers valuable insights. Computational and crystallographic studies have revealed that Erlotinib can bind to both the active and inactive conformations of the EGFR tyrosine kinase domain (TKD). nih.gov This finding challenges the earlier assumption that Erlotinib and similar inhibitors only bind to the active state. nih.gov

Molecular dynamics simulations are instrumental in understanding the unbinding pathways and the interactions between a ligand and its protein target. arxiv.org These computational methods can predict the stability of the drug-receptor complex and provide insights into the molecular mechanisms of action. arxiv.orgresearchgate.netphyschemres.org For instance, molecular docking simulations can predict the binding modes and identify key amino acid residues involved in the interaction between a compound and a protein. mdpi.com

Downstream Signaling Pathway Modulation

The inhibition of EGFR autophosphorylation by this compound leads to the interruption of key downstream signaling pathways that are critical for tumor cell growth, proliferation, and survival.

Ras/MAPK Cascade Interruption

The Ras/MAPK (Mitogen-Activated Protein Kinase) pathway is a major signaling cascade downstream of EGFR. researchgate.net Activation of EGFR normally leads to the activation of Ras, which in turn activates a cascade of protein kinases including Raf, MEK, and ERK. mdpi.com This pathway plays a central role in regulating cell proliferation. mdpi.com

By blocking EGFR activation, this compound effectively prevents the initiation of the Ras/MAPK cascade. nih.gov Studies on Erlotinib have shown that its inhibition of EGFR leads to a decrease in the phosphorylation of ERK, a key downstream effector of the MAPK pathway. nih.gov This interruption of the Ras/MAPK pathway is a critical component of the anti-proliferative effects of the compound. nih.govnih.gov

PI3K/AKT Signaling Pathway Inhibition

The PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) pathway is another crucial signaling network regulated by EGFR. oncotarget.com This pathway is central to various cellular processes, including cell survival, growth, and metabolism. oncotarget.com Upon EGFR activation, PI3K is activated, leading to the phosphorylation and activation of AKT. oncotarget.com

This compound, by inhibiting EGFR, also suppresses the PI3K/AKT signaling pathway. asco.orgnih.gov Research has demonstrated that treatment with Erlotinib can lead to a reduction in the phosphorylation of AKT. nih.govnih.gov The inhibition of the PI3K/AKT pathway contributes significantly to the pro-apoptotic and anti-proliferative effects of this compound. dovepress.comnih.gov

STAT Pathway Regulation

The Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that translates extracellular signals from cytokines and growth factors into gene expression, regulating cellular processes like proliferation, survival, and immune response. nih.govmdpi.com The EGFR signaling network, which Erlotinib targets, is known to intersect with the JAK/STAT pathway.

Activation of EGFR can lead to the phosphorylation and subsequent activation of STAT proteins, particularly STAT3 and STAT5. thno.orgresearchgate.net This activation promotes a tumor-friendly microenvironment and drives cancer cell survival and proliferation. researchgate.net Erlotinib, by inhibiting EGFR's tyrosine kinase activity, can block this downstream activation of the STAT pathway. thno.orgdrugbank.com

In studies involving Head and Neck Squamous Cell Carcinoma (HNSCC), the EGFR ligand EREG was shown to trigger the phosphorylation of STAT3. This effect was abolished when cells were pretreated with Erlotinib, demonstrating the compound's ability to disrupt this specific signaling axis. thno.org Furthermore, recent studies have highlighted that Erlotinib is also a potent inhibitor of JAK2V617F, a mutant form of the tyrosine kinase JAK2 found in many myeloproliferative neoplasms, directly implicating Erlotinib in the regulation of the JAK/STAT pathway. frontiersin.org The combination of Erlotinib with other agents has also been shown to inhibit the JAK-STAT pathway in pancreatic cancer models. google.com

Alterations in Cellular Phosphorylation Events

The primary mechanism of this compound, inherited from its parent compound, is the inhibition of intracellular phosphorylation of the tyrosine kinase associated with EGFR. smolecule.comfrontiersin.org By binding reversibly to the ATP binding site of the receptor, it prevents EGFR from autophosphorylating, a critical step in the activation of downstream signaling cascades. drugbank.comfrontiersin.orgnih.gov

This inhibition has several downstream consequences on cellular phosphorylation:

EGFR Downstream Pathways: Erlotinib treatment effectively decreases the phosphorylation of key signaling molecules downstream of EGFR, including the AKT and MAPK (ERK1/2) pathways. aacrjournals.orgnih.gov In ovarian cancer cell studies, Erlotinib was shown to reduce the phosphorylation of both EGFR and AKT. aacrjournals.org Similarly, in non-small cell lung cancer (NSCLC) cells, Erlotinib treatment leads to decreased phosphorylation of EGFR. nih.gov

Persistent Signaling in Resistant Cells: In some cancer cells that develop resistance to Erlotinib, sustained phosphorylation of kinases like ERK1/2 can be observed despite EGFR inhibition, indicating the activation of bypass signaling pathways. aacrjournals.org

Impact on Other Kinases: Research has shown that Erlotinib can also affect other phosphorylation events. For instance, it is a potent inhibitor of the mutant tyrosine kinase JAK2V617F, which is constitutively active in certain blood disorders. frontiersin.org

Cellular Biological Effects of this compound

The inhibition of critical signaling pathways by this compound translates into significant biological effects at the cellular level, primarily impacting cell survival and proliferation.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

Erlotinib is well-documented to induce both apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.

Apoptosis: Erlotinib treatment triggers apoptosis in a dose- and time-dependent manner. nih.govnih.gov The mechanisms involved are multifaceted:

Mitochondrial-Mediated Apoptosis: In NSCLC cells with EGFR mutations, Erlotinib induces the loss of mitochondrial membrane potential and the release of cytochrome c. It also causes conformational changes in the pro-apoptotic proteins BAX and BAK, leading to their activation. nih.gov

Caspase Activation: The apoptotic process initiated by Erlotinib is associated with the activation of caspases, which are the executioner proteins of apoptosis. nih.gov

Receptor-Independent Pathway: Studies suggest that Erlotinib-induced apoptosis is not primarily mediated by death receptors like FAS or TRAIL. nih.gov

Cell Cycle Arrest: Erlotinib causes cancer cells to halt their progression through the cell cycle, most commonly at the G1/S checkpoint. aacrjournals.orgnih.goveuropeanreview.org

This arrest is characterized by an accumulation of cells in the G0/G1 phase and a corresponding decrease in the number of cells in the S and G2/M phases. aacrjournals.orgclinicaltrials.gov

In cetuximab-resistant cell lines, Erlotinib treatment has been shown to induce G1 phase cell cycle arrest. europeanreview.org Similarly, in esophageal cancer cells, Erlotinib treatment leads to an arrest at the G1/S checkpoint.

Impact on Cellular Proliferation and Viability in Research Models

The induction of apoptosis and cell cycle arrest by this compound directly contributes to its primary therapeutic effect: the inhibition of cancer cell proliferation and a reduction in cell viability. This has been demonstrated across a wide range of in vitro and in vivo research models.

Dose-Dependent Inhibition: Erlotinib inhibits the growth of cancer cells in a dose-dependent manner. nih.gov This has been observed in hepatocellular carcinoma cells, NSCLC, and pancreatic cancer cell lines. nih.goveuropeanreview.org

Synergistic Effects: The anti-proliferative effects of Erlotinib can be enhanced when used in combination with other therapeutic agents. For example, combining Erlotinib with chemotherapy has been shown to produce synergistic effects on inhibiting cell growth. frontiersin.org

In Vivo Efficacy: In animal models, such as mouse xenografts of cetuximab-resistant tumors, treatment with Erlotinib resulted in tumor regression or significant growth delay, which was associated with decreased cell proliferation and increased apoptosis within the tumors. europeanreview.org

The table below summarizes the inhibitory concentrations (IC50) of Erlotinib in various cancer cell lines, illustrating its impact on cell viability.

Cell LineCancer TypeIC50 (µM)Reference
KYSE410Esophageal Cancer5.00 ± 0.46
KYSE450Esophageal Cancer7.60 ± 0.51
H1650Lung Cancer14.00 ± 1.19
HCC827Lung Cancer11.81 ± 1.02

These findings underscore the significant impact of this class of compounds on fundamental cellular processes that drive cancer progression.

Preclinical Efficacy and Pharmacodynamics of N 2 Methoxyethyl Erlotinib

In Vitro Efficacy Assessment in Cellular Models

Dose-Response Relationships in Various Cell Lines

No data is publicly available regarding the half-maximal inhibitory concentration (IC50) or dose-response curves of N-(2-Methoxyethyl) Erlotinib in any cancer cell lines.

Efficacy in Three-Dimensional Spheroid and Organoid Cultures

There are no published studies examining the efficacy of this compound in 3D spheroid or patient-derived organoid models, which are crucial for assessing drug penetration and efficacy in a more physiologically relevant context.

Co-culture Models for Microenvironmental Interactions

Information on how this compound affects the interactions between cancer cells and stromal components of the tumor microenvironment in co-culture models is not available.

In Vivo Efficacy Studies in Animal Xenograft Models

Tumor Growth Inhibition and Regression Analysis in Murine Models

No in vivo studies have been published that detail the effect of this compound on tumor growth or regression in any murine xenograft models.

Pharmacodynamic Biomarker Modulation in Preclinical Animal Tissues

There is no data on the modulation of key pharmacodynamic biomarkers, such as the phosphorylation status of EGFR or downstream signaling proteins, in animal tissues following treatment with this compound.

Comparative Efficacy Studies with Parent Compounds or Other Inhibitors

Data from direct comparative preclinical studies between this compound and its parent compound, Erlotinib, or other EGFR inhibitors are not available in published research. Such studies would be essential to determine its relative potency and potential advantages.

Assessment of Activity in Different Mutational Contexts (Preclinical)

There is no available preclinical data assessing the activity of this compound across various EGFR mutational contexts, including activating mutations (e.g., exon 19 deletions, L858R) or resistance mutations (e.g., T790M).

Preclinical Pharmacokinetics and Biotransformation of N 2 Methoxyethyl Erlotinib

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

No publicly available studies were identified that specifically investigate the ADME properties of N-(2-Methoxyethyl) Erlotinib.

In Vitro Metabolic Stability and Enzyme Kinetics (e.g., Cytochrome P450 Enzymes)

There is no available data from in vitro studies detailing the metabolic stability of this compound in liver microsomes or hepatocytes. Furthermore, no information could be found on its interaction with cytochrome P450 enzymes, which are crucial for the metabolism of many pharmaceutical compounds. For its parent compound, Erlotinib, it is known to be primarily metabolized by CYP3A4 and to a lesser extent by CYP1A2.

Preclinical Animal Pharmacokinetic Profiling (e.g., Plasma Exposure, Half-Life in animals)

Specific pharmacokinetic parameters for this compound, such as its plasma concentration-time profile, maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) in preclinical species like rats or mice, have not been reported in the accessible literature. In contrast, the active metabolite of Erlotinib, OSI-420, has a reported half-life of approximately 11.96 hours in Wistar rats.

Tissue Distribution Studies in Preclinical Models

There are no published studies on the distribution of this compound into various tissues in animal models. Such studies are essential to understand the potential sites of action and accumulation of a compound.

Metabolite Identification and Characterization in Preclinical Samples (e.g., OSI-420)

While OSI-420 is a known active metabolite of Erlotinib, it is unclear if this compound is a metabolite of Erlotinib or a separate chemical entity. No studies have been found that identify or characterize the metabolites of this compound in preclinical samples.

Influence of Preclinical Physiological Factors on this compound Pharmacokinetics

The influence of physiological factors in preclinical models, such as age, sex, or strain differences, on the pharmacokinetics of this compound has not been investigated in any publicly available research.

Mechanisms of Resistance to N 2 Methoxyethyl Erlotinib and Overcoming Strategies

Acquired Resistance Pathways in Preclinical Models

Acquired resistance to EGFR TKIs is a significant challenge. In preclinical models, resistance typically emerges through two primary avenues: alterations in the drug's target (EGFR) or the activation of alternative signaling pathways that bypass the need for EGFR signaling.

Secondary EGFR Mutations (e.g., T790M, C797S, Exon 20 insertions)

One of the most common mechanisms of acquired resistance to first-generation EGFR TKIs is the development of secondary mutations in the EGFR gene. The "gatekeeper" mutation, T790M, where threonine is replaced by methionine at position 790, is a frequent finding. nih.govresearcher.lifenih.govplos.org This mutation is thought to increase the affinity of the receptor for ATP, thereby reducing the inhibitory effect of the drug. nih.govmdpi.com

Other less common secondary mutations, such as C797S, have been identified as a resistance mechanism to third-generation EGFR TKIs. mdpi.com Insertions in exon 20 of the EGFR gene are also known to confer resistance.

Bypass Signaling Pathway Activation (e.g., MET amplification, HER2 amplification, PIK3CA, BRAF, IGF-1R, AXL, HGF, Hh, ERBb2, CRIPTO)

Cancer cells can develop resistance by activating alternative signaling pathways that promote cell survival and proliferation, thus bypassing the EGFR inhibition. This can occur through the amplification or mutation of various genes.

MET Amplification: Amplification of the MET proto-oncogene is a well-documented mechanism of resistance to EGFR TKIs. researcher.life This leads to the activation of the PI3K/Akt pathway, independent of EGFR.

HER2 Amplification: Amplification of the ERBB2 gene, which encodes for the HER2 protein, is another bypass track that can confer resistance. mdpi.com

PIK3CA Mutations: Activating mutations in the PIK3CA gene, which is part of the PI3K/Akt signaling pathway downstream of EGFR, can also lead to resistance. nih.gov

BRAF Mutations: Mutations in the BRAF gene, a component of the MAPK signaling pathway, have also been implicated in resistance to EGFR inhibitors. nih.govmdpi.com

IGF-1R Activation: The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway has been shown to be involved in acquired resistance. nih.gov

AXL Activation: The receptor tyrosine kinase AXL can also be upregulated, leading to resistance.

HGF Overexpression: Overexpression of Hepatocyte Growth Factor (HGF), the ligand for the MET receptor, can also drive resistance. nih.gov

Other pathways, including the Hedgehog (Hh) signaling pathway and signaling through ERBb2 and CRIPTO, have also been suggested as potential bypass mechanisms.

Non-Mutational Resistance Mechanisms

In addition to genetic alterations, cancer cells can develop resistance through phenotypic changes.

Epithelial-Mesenchymal Transition (EMT) as a Resistance Mechanism

Epithelial-Mesenchymal Transition (EMT) is a process where epithelial cells lose their characteristics and acquire a more mesenchymal phenotype. amegroups.orgdovepress.comnih.govnih.govplos.org This transition is associated with increased motility, invasiveness, and resistance to apoptosis. amegroups.orgnih.govplos.org In the context of EGFR TKI resistance, EMT has been observed in preclinical models. dovepress.comnih.gov This phenotypic switch can be driven by various signaling pathways and is often characterized by the loss of E-cadherin and the gain of mesenchymal markers like Vimentin and N-cadherin. amegroups.orgnih.gov

Drug-Tolerant Persister Cell Phenotypes

A subpopulation of cancer cells can enter a quiescent or slow-cycling state, known as "drug-tolerant persister" (DTP) cells. nih.govnih.govcngb.orgphysiciansweekly.com These cells can survive initial drug treatment and may eventually acquire genetic mutations that lead to stable resistance. nih.govnih.gov The DTP state is a reversible and non-genetic mechanism of drug tolerance.

Preclinical Strategies to Overcome Resistance

Research into overcoming resistance to EGFR TKIs is ongoing. One of the primary strategies explored in preclinical settings is the use of combination therapies.

Combination Therapeutic Approaches with N-(2-Methoxyethyl) Erlotinib

While no specific combination studies involving this compound have been reported, preclinical research with Erlotinib and other EGFR TKIs has shown promise for various combination strategies. These include combining EGFR inhibitors with:

MET inhibitors: In cases of MET-driven resistance.

HER2-targeted therapies: For tumors with HER2 amplification.

PI3K/mTOR inhibitors: To target the PI3K/Akt pathway.

MEK inhibitors: To block the MAPK pathway.

Chemotherapy: To target cancer cells through different mechanisms. ilcn.orgnih.gov

Other novel agents: Such as those targeting EMT or DTP cells. nih.govnih.gov

These approaches aim to simultaneously block the primary oncogenic driver and the emerging resistance pathway, thereby preventing or delaying the development of resistance.

Development of Next-Generation Derivatives or Combination Agents

The emergence of resistance to EGFR inhibitors like Erlotinib, often driven by secondary mutations such as the T790M "gatekeeper" mutation, has necessitated the development of innovative therapeutic approaches. Research efforts are largely concentrated on two main avenues: the rational design of novel Erlotinib derivatives with improved pharmacological profiles and the strategic combination of Erlotinib or its analogues with other therapeutic agents to create synergistic anti-tumor effects.

Next-Generation Erlotinib Derivatives

The development of new Erlotinib derivatives aims to enhance their binding affinity to mutant forms of EGFR, improve selectivity, and overcome common resistance mechanisms. One notable strategy involves the modification of the Erlotinib scaffold to introduce novel chemical moieties.

For instance, researchers have synthesized a series of Erlotinib derivatives bearing 1,2,3-triazole moieties. frontiersin.orgnih.gov These modifications are intended to explore new binding interactions within the ATP-binding pocket of EGFR. Preclinical studies have shown that some of these derivatives exhibit significant inhibitory activity against various cancer cell lines, including those that have developed resistance to the parent compound. frontiersin.org

One promising derivative, compound 3d from a 2022 study, which incorporates a (3,5-dibromobenzyl)-1H-1,2,3-triazole group, demonstrated notable cytotoxicity against a panel of ten different cancer cell lines. frontiersin.org Further investigation revealed that its mechanism of action involves the induction of mitochondrial apoptosis and cell cycle arrest. frontiersin.org Importantly, surface plasmon resonance (SPR) experiments confirmed that this derivative can bind to both wild-type and L858R mutant EGFR, indicating its potential to be effective against tumors with this common activating mutation. frontiersin.org

The following table summarizes the anti-proliferative activities of a key next-generation Erlotinib derivative compared to the parent compound against resistant cancer cell lines.

CompoundCell LineIC50 (μM)
Erlotinib KYSE70TR>10
KYSE410TR>10
KYSE450TR>10
H1650TR>10
HCC827GR>10
Derivative 3d KYSE70TR7.17 ± 0.73
KYSE410TR7.91 ± 0.61
KYSE450TR10.02 ± 0.75
H1650TR5.76 ± 0.33
HCC827GR2.38 ± 0.17

Data sourced from a 2022 study on Erlotinib derivatives. frontiersin.org The 'TR' and 'GR' suffixes denote cell lines with acquired resistance to Tarceva (Erlotinib) and Gefitinib, respectively.

Combination Therapies

Combining Erlotinib with other anti-cancer agents is a widely explored strategy to enhance its efficacy and overcome resistance. The rationale behind this approach is to target multiple signaling pathways simultaneously, thereby reducing the likelihood of the cancer cells escaping therapeutic pressure.

Combination with MET Inhibitors: A significant mechanism of resistance to EGFR inhibitors is the amplification of the MET proto-oncogene. In such cases, combining Erlotinib with a MET inhibitor has shown promise. For example, in preclinical models, the combination of Erlotinib and Crizotinib, a small-molecule inhibitor of ALK and c-MET, resulted in a complete response in tumors harboring both an EGFR mutation and c-MET amplification.

Combination with Monoclonal Antibodies: Another approach involves combining Erlotinib with monoclonal antibodies that also target the EGFR signaling pathway but through a different mechanism. The combination of Erlotinib and Cetuximab, an EGFR-directed monoclonal antibody, has been shown to overcome T790M-mediated drug resistance in non-small-cell lung cancer (NSCLC) cells. nih.gov This combination leads to increased apoptosis and more pronounced inhibition of cell proliferation compared to either agent alone. nih.gov

Combination with Natural Compounds: Intriguingly, researchers have also investigated the synergy between Erlotinib and natural compounds. A study published in 2017 explored the combination of Erlotinib and Ampelopsin, a flavonoid. The study found that this combination could overcome Erlotinib resistance in NSCLC cells by inducing cell death through the Nox2-ROS-Bim pathway. nih.gov

The table below highlights key combination strategies that have been investigated to overcome Erlotinib resistance.

Combination AgentMechanism of ActionRationale for CombinationKey Findings
Crizotinib c-MET inhibitorTo overcome resistance mediated by MET amplification.Complete response in preclinical models with dual EGFR mutation and c-MET amplification.
Cetuximab EGFR monoclonal antibodyTo target EGFR through a different mechanism and overcome T790M-mediated resistance.Increased apoptosis and significant inhibition of EGFR-dependent signaling in resistant cells. nih.gov
Ampelopsin FlavonoidTo induce cell death via the Nox2-ROS-Bim pathway in resistant cells.Synergistically induced caspase-dependent cell death in Erlotinib-resistant NSCLC cells. nih.gov

Structure Activity Relationships Sar and Rational Drug Design for N 2 Methoxyethyl Erlotinib Analogues

Systematic Structural Modifications and Their Biological Activity Impact

Systematic structural modifications of Erlotinib analogues, including N-alkylation of the aniline nitrogen with groups like 2-methoxyethyl, are explored to enhance biological activity. While specific data for N-(2-Methoxyethyl) Erlotinib is not extensively available in public literature, the principles of SAR for the broader class of Erlotinib derivatives can be informative.

Modifications to the Erlotinib scaffold are generally focused on three main regions: the quinazoline (B50416) core, the aniline substituent, and the terminal alkyne group.

Aniline Moiety: The 3-ethynylphenyl group on the aniline ring is a key feature of Erlotinib, extending into a hydrophobic pocket. N-alkylation of the aniline nitrogen, as in this compound, would alter the electronic and steric properties of this region. Such a modification could potentially enhance van der Waals interactions within the binding site or alter the compound's pharmacokinetic properties.

Terminal Alkyne: The terminal alkyne can be modified to introduce different functional groups. For instance, the addition of a 1,2,3-triazole moiety through click chemistry has been shown to yield derivatives with significant antitumor activity. frontiersin.orgnih.gov This approach allows for the introduction of a wide range of substituents that can be tailored to interact with specific residues in the EGFR binding pocket.

A study on Erlotinib derivatives where the terminal alkyne was modified to include 1,2,3-triazole moieties demonstrated that some of these compounds exhibited remarkable inhibitory activity against various cancer cell lines, including drug-resistant ones. nih.gov For example, a derivative, compound 3d in the study, showed promising activity against several cancer cell lines. nih.gov

CompoundModificationTarget Cell LinesIC50 (µM)
Erlotinib-Drug-resistant cancer cell lines>10
Compound 3d1,2,3-triazole moietyKYSE70TR7.17 ± 0.73
KYSE410TR7.91 ± 0.61
KYSE450TR10.02 ± 0.75
H1650TR5.76 ± 0.33
HCC827GR2.38 ± 0.17

This table is based on data for 1,2,3-triazole derivatives of Erlotinib, as specific data for this compound analogues is not available.

Computational Chemistry Approaches to Ligand Design and Optimization

Computational chemistry plays a pivotal role in the design and optimization of Erlotinib analogues. Techniques such as quantum chemistry are used to elucidate synthetic routes and understand the electronic properties of the molecules. researchgate.net Density Functional Theory (DFT) calculations can be employed to determine the energies of reactants, intermediates, and products, helping to predict the feasibility of a synthetic pathway. researchgate.net

For ligand design, computational models can predict the bioactivity of novel compounds. For instance, the Attentive FP prediction model has been used to forecast the biological activity of Erlotinib-based 1,2,3-triazole compounds as IDO1 inhibitors. nih.gov Such models can prioritize which analogues to synthesize and test, thereby accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Receptor Binding

Molecular docking and molecular dynamics (MD) simulations are powerful tools to visualize and analyze the binding of this compound analogues to the EGFR kinase domain. Docking studies can predict the preferred binding pose of a ligand in the receptor's active site and estimate its binding affinity.

The binding of Erlotinib itself has been extensively studied. It is known to form a hydrogen bond between the N1 of the quinazoline ring and the backbone amide of Met793 in the hinge region of the EGFR kinase domain. researchgate.net The 3-ethynylphenyl group occupies a hydrophobic pocket, and the 6,7-bis(2-methoxyethoxy) groups are positioned near the solvent-exposed region.

MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability over time. nih.gov These simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores alone.

Rational Design Principles for Enhancing Selectivity or Overcoming Resistance

A major challenge in EGFR-targeted therapy is the emergence of drug resistance, often due to mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation. Rational drug design principles are employed to develop next-generation inhibitors that can overcome this resistance.

One strategy is to design inhibitors that can form covalent bonds with a cysteine residue (Cys797) in the active site, leading to irreversible inhibition. Another approach is to develop allosteric inhibitors that bind to a site distinct from the ATP-binding pocket. nih.gov

For this compound analogues, rational design could focus on introducing functionalities that can interact favorably with the mutated residues. For example, modifications could be made to the 2-methoxyethyl group or other parts of the molecule to exploit differences in the binding pockets of wild-type and mutant EGFR. The goal is to design compounds that have a higher affinity for the mutant forms of the enzyme while maintaining or having reduced affinity for the wild-type, thereby minimizing off-target effects.

The design of fourth-generation EGFR inhibitors often involves a two-track virtual screening and de novo design approach to maximize inhibitory activity against mutant EGFR while minimizing it against the wild-type. mdpi.com This strategy has led to the identification of inhibitors with high selectivity for triple-mutant EGFRs. mdpi.com

Advanced Analytical and Imaging Methodologies in N 2 Methoxyethyl Erlotinib Research

Quantitative Analytical Methods for Preclinical Research Samples

Accurate quantification of a drug candidate and its metabolites in biological matrices is fundamental to preclinical research. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the cornerstone techniques for these bioanalytical studies, offering high sensitivity, specificity, and reproducibility.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC with ultraviolet (UV) detection is a robust and widely used method for the quantification of Erlotinib and its analogues in various biological samples. In preclinical research, these methods are validated to ensure they meet rigorous standards for accuracy and precision. nih.gov A typical HPLC method involves protein precipitation to extract the compound from plasma or tissue homogenates, followed by separation on a reverse-phase column.

Key parameters of a validated HPLC method are often standardized to ensure reliable results. For instance, a common approach uses a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and a buffer such as potassium dihydrogen orthophosphate. rjptonline.orgsaapjournals.org UV detection is typically performed at a wavelength where the compound exhibits maximum absorbance. nih.govrjptonline.org Method validation according to regulatory guidelines confirms linearity over a specific concentration range, with correlation coefficients (r²) greater than 0.99 indicating a strong relationship between detector response and concentration. nih.govijcap.in Precision is assessed through intra- and inter-day assays, with relative standard deviations typically below 15%. nih.govrjptonline.org

Table 1: Representative Parameters for HPLC Analysis of Erlotinib Analogues

ParameterDescriptionCommon Values/Ranges
Stationary Phase (Column)The solid support that separates the analytes.Reverse-Phase C18 (e.g., 250x4.6mm, 5µm particle size) rjptonline.orgsaapjournals.org
Mobile PhaseThe solvent that carries the sample through the column.Acetonitrile and Potassium Dihydrogen Orthophosphate Buffer rjptonline.orgsaapjournals.org
Flow RateThe speed at which the mobile phase moves through the column.0.8 - 1.3 mL/min nih.govrjptonline.org
DetectionThe method used to visualize the separated compound.UV/PDA Detection at ~246 nm or ~332 nm nih.govrjptonline.org
Retention TimeThe time it takes for the compound to elute from the column.Approximately 4.5 - 6 minutes nih.gov
Linearity RangeThe concentration range over which the method is accurate.5 - 40 µg/mL or 320 - 20,000 ng/mL nih.govrjptonline.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

For higher sensitivity and specificity, particularly for measuring low-concentration metabolites, LC-MS/MS is the preferred method. researchgate.net This technique couples the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. The method allows for the simultaneous quantification of the parent drug and its key metabolites, such as OSI-420 in the case of Erlotinib, from a small sample volume. bjmu.edu.cnresearchgate.net

Sample preparation often involves liquid-liquid extraction or supported liquid extraction (SLE) for a cleaner sample, which improves assay performance. bjmu.edu.cnmdpi.com The analysis is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This mode provides exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard. mdpi.com These methods are validated for linearity, accuracy, precision, and recovery, with lower limits of quantification (LLOQ) often reaching the low nanogram or even sub-nanogram per milliliter level. researchgate.net

Table 2: Typical Parameters for LC-MS/MS Bioanalysis of Erlotinib and Metabolites

ParameterDescriptionCommon Values/Settings
ChromatographySeparation method before mass analysis.Reverse-Phase (C18 column) or HILIC mdpi.com
Ionization SourceMethod for ionizing the analyte.Electrospray Ionization (ESI), positive ion mode researchgate.net
Mass AnalyzerSeparates ions based on their mass-to-charge ratio.Triple Quadrupole (QqQ)
Detection ModeSpecific ion transitions monitored for quantification.Multiple Reaction Monitoring (MRM)
Sample PreparationExtraction of analyte from the biological matrix.Liquid-Liquid Extraction or Supported Liquid Extraction (SLE) bjmu.edu.cnmdpi.com
Lower Limit of Quantification (LLOQ)The lowest concentration that can be reliably measured.0.5 - 2.0 ng/mL researchgate.netmdpi.com

Molecular Imaging Techniques for Target Engagement in Preclinical Models

Molecular imaging techniques, such as Positron Emission Tomography (PET), are indispensable for non-invasively assessing whether a drug is engaging its intended target in a living system. mdpi.com For inhibitors of the Epidermal Growth Factor Receptor (EGFR) like N-(2-Methoxyethyl) Erlotinib, PET imaging with a radiolabeled version of the drug can visualize and quantify its binding to EGFR-expressing tumors in preclinical animal models. nih.gov

This approach has been successfully demonstrated using [11C]-Erlotinib, which shows specific accumulation in tumors with activating EGFR mutations. nih.govlu.se To overcome the short half-life of Carbon-11, analogues labeled with Fluorine-18, such as 6-O-[18F]FEE (a fluorinated analogue of Erlotinib), have also been developed. nih.gov PET studies with these tracers in tumor-bearing mice have shown significantly higher accumulation in EGFR-mutant tumors compared to resistant or insensitive tumors, providing direct evidence of target engagement in vivo. nih.gov

These imaging studies are often conducted within structured preclinical research frameworks, such as a Translational Research In-vivo Preclinical Oncology Drug Development (TRIPODD) platform. While TRIPODD is a broad term for a strategic approach to preclinical development, it encompasses the use of advanced imaging to understand drug distribution and therapeutic response. nih.gov A specialized fluorescence imaging platform also termed TRIPODD (Therapeutic Response Imaging through Proteomic and Optical Drug Distribution) has been developed to quantify drug-target availability and proteomic responses in tissue samples, highlighting the integration of imaging and other analytical techniques. nih.gov Such platforms are vital for making informed decisions about the progression of drug candidates. huborganoids.nlcrownbio.comcriver.com

Proteomic and Phosphoproteomic Analysis in Preclinical Cell and Animal Models

To understand the molecular mechanisms of action and identify potential resistance pathways, global proteomic and phosphoproteomic analyses are employed. These mass spectrometry-based techniques provide a snapshot of the thousands of proteins and phosphorylation events within a cell or tissue, revealing how drug treatment alters critical signaling networks. nih.govresearchgate.net

In the context of EGFR inhibitors, these studies are often performed on sensitive and resistant cancer cell lines to uncover the changes that allow tumors to evade treatment. nih.govnih.gov For example, quantitative proteomic analyses have identified the upregulation of bypass pathways, such as those involving the AXL or FGFR1 receptor tyrosine kinases, in Erlotinib-resistant cells. nih.gov This indicates that the cancer cells have found alternative routes to activate downstream growth signals, like the Akt pathway, even when EGFR is inhibited. nih.govaacrjournals.org

Phosphoproteomics, which specifically enriches and quantifies phosphorylated proteins, provides even deeper insight into the activity of kinase signaling pathways. nih.gov Studies on Erlotinib and other EGFR inhibitors have revealed aberrant phosphorylation of multiple kinases in the Src/FAK pathway and alterations in key signaling nodes like SHP2, which can influence both the RAS/MAPK and PI3K/AKT cascades. nih.govnih.gov These detailed molecular findings are critical for identifying biomarkers of response and for devising rational combination therapies to overcome drug resistance. nih.govdoaj.org

Future Research Trajectories and Preclinical Therapeutic Potential of N 2 Methoxyethyl Erlotinib

Exploration of Novel Preclinical Therapeutic Applications Beyond Initial Indications

While the primary focus of Erlotinib has been on non-small cell lung cancer (NSCLC) and pancreatic cancer, future preclinical research on a novel derivative like N-(2-Methoxyethyl) Erlotinib could explore its efficacy in other malignancies characterized by EGFR overexpression or aberrant signaling. nih.gov Preclinical studies have already suggested that Erlotinib may have activity against tumors dependent on HER2 activation for growth and survival. nih.gov This provides a rationale for investigating this compound in preclinical models of breast, gastric, and other HER2-positive cancers.

Furthermore, given that EGFR signaling is implicated in a wide array of epithelial tumors, preclinical investigations could extend to head and neck, colorectal, and glioblastoma cancer models. nih.gov The objective of these studies would be to determine if the structural modifications in this compound result in an altered kinase inhibitory profile, potentially offering enhanced potency or a different spectrum of activity compared to the parent compound.

Integration of this compound into Multi-Modal Preclinical Treatment Strategies (e.g., with Radiotherapy)

A strong biological rationale exists for combining EGFR inhibitors with radiotherapy. nih.govresearchgate.netfrontiersin.orgnih.gov Preclinical studies with Erlotinib have demonstrated that it can enhance the effects of radiation. nih.govresearchgate.netfrontiersin.orgnih.gov The proposed mechanisms include the inhibition of radiation-induced EGFR activation, which is a known resistance mechanism, and interference with DNA damage repair pathways. frontiersin.org

Future preclinical studies on this compound should therefore include combination arms with radiotherapy in various cancer xenograft models. Key endpoints would include tumor growth delay, assessment of DNA damage and repair markers, and evaluation of apoptosis and cell cycle arrest. These studies would aim to establish if this compound can act as a potent radiosensitizer, potentially allowing for the use of lower, less toxic doses of radiation.

The table below outlines a hypothetical preclinical study design for evaluating this compound in combination with radiotherapy.

Parameter Description
Preclinical Model Human tumor xenografts (e.g., NSCLC, Head and Neck) in immunocompromised mice.
Treatment Arms 1. Vehicle Control2. This compound alone3. Radiotherapy alone4. This compound + Radiotherapy
Primary Endpoints Tumor growth inhibition, overall survival.
Secondary Endpoints Assessment of apoptosis (e.g., TUNEL assay), cell proliferation (e.g., Ki-67 staining), and DNA damage markers (e.g., γ-H2AX foci).

Identification and Validation of Predictive Biomarkers for this compound Response in Preclinical Models

The efficacy of EGFR inhibitors like Erlotinib is closely linked to the presence of specific activating mutations in the EGFR gene. nih.govnih.govresearchgate.net Therefore, a critical avenue of future research for this compound would be the identification and validation of predictive biomarkers for its response in preclinical models.

Initial studies would involve screening a panel of cancer cell lines with known EGFR mutation status (e.g., exon 19 deletions, L858R mutation) to determine the inhibitory concentration (IC50) of this compound. Subsequent in vivo studies using xenograft models derived from these cell lines would then validate these findings.

Beyond EGFR mutations, other potential biomarkers to investigate include EGFR gene copy number, protein expression levels, and the status of downstream signaling pathways such as KRAS and BRAF. unime.it Gene expression profiling of sensitive versus resistant preclinical models could also uncover novel predictive signatures. nih.govnih.govresearchgate.net

Development of Advanced In Vitro and In Vivo Preclinical Models for Compound Evaluation

To better predict the clinical potential of this compound, it is essential to move beyond traditional 2D cell culture and xenograft models. The development and utilization of more sophisticated preclinical models would provide a more accurate assessment of its efficacy.

Advanced In Vitro Models:

3D Spheroid and Organoid Cultures: These models more closely mimic the three-dimensional architecture and cell-cell interactions of in vivo tumors. They can be used to assess drug penetration, gradients of response, and the development of resistance in a more physiologically relevant context.

Patient-Derived Organoids (PDOs): PDOs are derived directly from patient tumors and can capture the heterogeneity of the patient population. Screening this compound against a panel of PDOs with different genetic backgrounds would provide valuable insights into its potential clinical utility.

Advanced In Vivo Models:

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunocompromised mice, are known to better recapitulate the histological and genetic characteristics of the original tumor. Evaluating this compound in a diverse panel of PDX models would offer a robust preclinical assessment of its anti-tumor activity.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific genetic alterations (e.g., EGFR mutations) can be used to study the effects of this compound in the context of an intact immune system and a more natural tumor microenvironment.

Comparative Analysis of this compound with Emerging Kinase Inhibitors in Preclinical Settings

The landscape of kinase inhibitors is continually evolving, with the development of second and third-generation EGFR inhibitors (e.g., afatinib, osimertinib) and inhibitors targeting other kinases. To understand the potential therapeutic niche of this compound, head-to-head comparative studies in preclinical models are crucial.

These studies should compare the in vitro potency and in vivo efficacy of this compound with both established and emerging kinase inhibitors. A key focus would be on its activity against tumors with acquired resistance to first-generation EGFR inhibitors, such as those harboring the T790M mutation.

The following table provides a framework for a comparative preclinical analysis.

Compound Class Key Preclinical Comparisons
This compound Investigational EGFR Inhibitor- Potency against wild-type and mutant EGFR- Efficacy in treatment-naive and resistant models- Off-target kinase inhibition profile
Erlotinib 1st Generation EGFR Inhibitor- Direct comparison of potency and efficacy- Comparative activity against resistance mutations
Osimertinib 3rd Generation EGFR Inhibitor- Efficacy in T790M-positive models- Central nervous system (CNS) penetration and efficacy in brain metastasis models
Novel Kinase Inhibitors (e.g., MET, ALK inhibitors)- Potential for synergistic combinations in models with co-activated pathways

By systematically addressing these future research trajectories, a comprehensive preclinical data package could be generated to support the potential clinical development of this compound as a novel anticancer agent.

Q & A

Q. What computational tools can predict the metabolic pathways of this compound?

  • Methodology : Use in silico platforms like ADMET Predictor or GLORYx to model phase I/II metabolism. Validate predictions with hepatic microsome incubations and UPLC-QTOF analysis. Key metabolites include O-demethylated and glucuronidated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.